tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate

PROTAC Targeted Protein Degradation LRRK2

tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (CAS 2648684-10-8) is a chiral piperazine building block featuring a trans-2-aminocyclohexyl substituent and an N-Boc protecting group. With the molecular formula C₁₅H₂₉N₃O₂ and a molecular weight of 283.41 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CNS-targeted candidates, kinase inhibitors, and PROTAC degraders.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
Cat. No. B8125082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N
InChIInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13-/m0/s1
InChIKeyCTIHUAFFLVLLSJ-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate – Core Chemical Identity and Procurement Profile


tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (CAS 2648684-10-8) is a chiral piperazine building block featuring a trans-2-aminocyclohexyl substituent and an N-Boc protecting group. With the molecular formula C₁₅H₂₉N₃O₂ and a molecular weight of 283.41 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CNS-targeted candidates, kinase inhibitors, and PROTAC degraders . The trans stereochemistry imposes a rigid, extended conformation that distinguishes it from the corresponding cis isomer (CAS 2177263-19-1) in both physicochemical properties and downstream biological performance .

Why tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate Cannot Be Replaced by Its cis Isomer or Unspecified Stereoisomer


The trans-2-aminocyclohexyl configuration is not a trivial structural detail. In PROTAC degrader design, a single stereochemical inversion from trans to cis abolishes LRRK2 degradation activity entirely (DC₅₀ values: trans 15–72 nM; cis: no significant degradation observed) [1]. This functional dichotomy arises from the trans linker's rigid “stick-out” conformation, which promotes productive ternary complex formation, whereas the cis linker collapses into a folded-back conformation that fails to engage the E3 ligase effectively [1]. Substituting with a cis isomer or a stereochemically undefined analog therefore risks catastrophic loss of pharmacological activity, making stereochemical specification a non-negotiable procurement criterion.

Quantitative Differentiation Evidence for tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate vs. cis Analog


PROTAC LRRK2 Degradation: trans-Cyclohexyl Linker Delivers Potent Degradation; cis Isomer Is Inactive

In a direct head-to-head comparison of PROTAC degraders bearing trans- vs. cis-cyclohexyl linkers, the trans-containing PROTAC XL01126 achieved concentration-dependent LRRK2 degradation with DC₅₀ values of 15 nM (MEFs), 55 nM (BMDMs), and 72 nM (PBMCs) after 4 h treatment. In stark contrast, the matched cis-XL01126 analog exhibited no significant degradation of LRRK2 (NDO) under identical conditions [1].

PROTAC Targeted Protein Degradation LRRK2

Functional Downstream Signaling: trans-Cyclohexyl Linker Enables 5.3-fold More Potent pRab10 Modulation Than cis

The functional consequence of stereochemistry was quantified by measuring pRab10 (a direct LRRK2 substrate) EC₅₀ values. In R1441C LRRK2 MEFs, the trans-containing PROTAC XL01126 exhibited an EC₅₀ of 30 nM (4 h), while the cis isomer required 158 nM—a 5.3-fold loss in potency. In BMDMs, the difference expanded to 43-fold (69 nM vs. 3000 nM). After 24 h treatment in MEFs, the trans isomer improved to 20 nM, whereas the cis isomer showed only 705 nM [1].

PROTAC LRRK2 pRab10 EC₅₀

Conformational Mechanism: trans Linker Adopts Rigid 'Stick-Out' Conformation; cis Collapses into Inactive Folded-Back State

High-resolution co-crystal structures with the VHL E3 ligase revealed that the trans-cyclohexyl linker adopts a rigid, extended “stick-out” conformation that facilitates ternary complex formation, whereas the cis linker collapses into a “folded-back” conformation stabilized by intramolecular contacts and long-range VHL interactions that are incompatible with productive degradation [1]. This conformational distinction is supported by consistently weaker binary VHL-binding affinities for the trans series, yet superior cooperative degradation—a phenomenon explained by the trans linker's ability to maintain a favorable geometry for POI–E3 ligase proximity [1].

PROTAC Conformational Analysis VHL X-ray Crystallography

Vendor Purity: trans Isomer Available at 98% vs. cis Isomer at 97% Minimum Purity Specification

Commercial specifications from AKSci indicate that tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (Cat. 0448ES) is supplied at a minimum purity of 98% , whereas the cis isomer (Cat. 1736CP, CAS 2177263-19-1) carries a minimum purity specification of 97% . While the 1% difference may appear marginal, it reflects the synthetic accessibility and purification efficiency of the trans diastereomer and reduces the impurity burden for downstream reactions requiring stoichiometric precision.

Chemical Procurement Purity Specification Quality Control

Storage Stability: trans Isomer Requires Refrigerated Storage (0–8 °C), Indicating Different Physicochemical Stability Profile

ChemicalBook lists the recommended storage condition for tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate as 0–8 °C (refrigerated) , whereas the cis isomer (CAS 2177263-19-1) is listed without a specific cold-storage requirement . This differential storage recommendation suggests that the trans isomer may be more susceptible to thermal degradation or racemization, necessitating controlled cold-chain handling to preserve stereochemical integrity and chemical purity over time.

Storage Conditions Stability Handling Requirements

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate


PROTAC Linker Synthesis Requiring trans-Cyclohexyl Geometry for Ternary Complex Competence

When designing PROTAC degraders that incorporate a cyclohexyl-containing linker, the trans configuration is essential for maintaining the rigid, extended conformation required for productive ternary complex formation with the E3 ligase (e.g., VHL). As demonstrated by XL01126, the trans-cyclohexyl PROTAC achieves DC₅₀ values of 15–72 nM, while the cis analog is completely inactive . tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate provides a pre-functionalized trans-cyclohexyl-piperazine scaffold with a Boc-protected amine, enabling orthogonal deprotection and modular conjugation to both POI ligands and E3 ligase ligands. Procurement of the trans-specific building block eliminates the risk of generating a stereochemically compromised linker that fails to induce degradation.

Kinase Inhibitor Lead Optimization Leveraging Stereochemically Defined Cyclohexyl-Piperazine Scaffolds

In kinase inhibitor programs where the cyclohexyl-piperazine motif is used to occupy hydrophobic pockets or direct vector geometry, the trans configuration offers a distinct spatial presentation of the terminal amine compared to the cis isomer . Quantitative SAR from the PROTAC field shows that trans-to-cis inversion causes 5- to 43-fold losses in cellular potency (pRab10 EC₅₀) . For medicinal chemists exploring IRAK4, LRRK2, or related kinase targets, starting SAR campaigns with the trans isomer ensures that the most biologically competent stereochemistry is evaluated first, reducing the risk of false-negative results from stereochemical mismatches.

Synthesis of Enantiopure CNS Drug Candidates Requiring Defined Cyclohexyl Stereochemistry

The trans-2-aminocyclohexyl-piperazine scaffold appears in CNS-targeted compounds where amine geometry influences receptor binding and blood-brain barrier penetration. The Boc-protected trans building block (CAS 2648684-10-8, racemic trans; or CAS 2227199-32-6, specific enantiomer) allows convergent synthesis of advanced intermediates without racemization at the cyclohexyl stereocenters . Its 98% minimum purity specification supports multi-step synthetic sequences where intermediate purity directly correlates with final API purity, making it suitable for late-stage medicinal chemistry and preclinical candidate scale-up.

Quality-Controlled Procurement for Multi-Gram Scale Parallel Synthesis Libraries

For laboratories executing parallel synthesis of compound libraries where stereochemical consistency is critical, the trans isomer's well-defined commercial specification (98% purity, refrigerated storage 0–8 °C) provides a reliable quality baseline . The 1% purity advantage over the commercially available cis isomer (97%) reduces cumulative impurity propagation across library members, and the documented cold-storage requirement informs proper inventory management to maintain batch-to-batch consistency throughout the library synthesis campaign.

Quote Request

Request a Quote for tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.